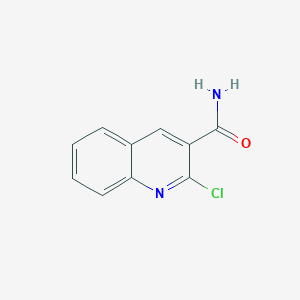

2-Chloroquinoline-3-carboxamide

Descripción

Context within Quinoline (B57606) Derivatives and Heterocyclic Chemistry

Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are fundamental to the development of a vast number of pharmaceuticals. Within this extensive class, quinoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a place of prominence. nih.gov The quinoline ring system is a key structural component in numerous natural products, synthetic drugs, and compounds of biological interest. nih.govrsc.org

Derivatives of quinoline have been shown to exhibit a wide array of pharmacological activities, including but not limited to:

Anticancer researchgate.net

Antimalarial researchgate.net

Antibacterial rsc.org

Antifungal rsc.org

Anti-inflammatory researchgate.netrsc.org

Antiviral, including anti-HIV researchgate.netnih.gov

Antituberculosis researchgate.net

Antihypertensive nih.gov

Antioxidant researchgate.net

The 2-chloroquinoline-3-carboxamide structure is a specific iteration of this versatile scaffold. It is synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622), a key intermediate that itself is derived from acetanilides through the Vilsmeier-Haack reaction. researchgate.net The presence of the chlorine atom at the 2-position and the carboxamide group at the 3-position provides distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships.

Significance of the this compound Scaffold as a Privileged Structure

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets through strategic modification of its functional groups. The quinoline nucleus, and by extension the 2-chloroquinoline (B121035) framework, is widely regarded as such a privileged structure. The precursor, 2-chloroquinoline-3-carbaldehyde, is considered a privileged scaffold due to the extensive and diverse biological activities demonstrated by its derivatives.

The this compound scaffold inherits this privileged status. The quinoline core provides a rigid and defined orientation in three-dimensional space, while the chloro and carboxamide substituents serve as key handles for derivatization. This allows for the creation of libraries of compounds with varied physicochemical properties, capable of interacting with a range of biological targets. For instance, various quinolinone-carboxamide derivatives have been investigated as potent agents for different therapeutic targets, underscoring the versatility of this structural motif. nih.gov

Overview of Research Directions and Translational Relevance

The translational relevance of the this compound scaffold lies in its potential to yield novel therapeutic agents for a variety of diseases. Current research is actively exploring several promising avenues:

Antibacterial Agents: Researchers have synthesized series of novel substituted this compound derivatives and evaluated their activity against both Gram-positive and Gram-negative bacteria. While some of the initial compounds showed weak activity, they provide a foundation for further optimization. researchgate.net

Antiviral Therapeutics: The 2-chloroquinoline core has been utilized as a pharmacophore to design dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro). Starting from 2-chloroquinoline-3-carboxaldehyde, researchers have developed potent inhibitors, suggesting a promising trajectory for the development of broad-spectrum antiviral agents. nih.gov

Anticancer Drug Discovery: The broader class of quinoline derivatives, including carboxamides, has been a fertile ground for the discovery of anticancer agents. researchgate.netrsc.org For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been explored as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy. nih.gov

Immunomodulatory Agents: Novel quinolinone-carboxamide derivatives have been shown to have immunosuppressive effects, indicating their potential for treating T-cell-mediated immune disorders. nih.gov

The following table summarizes the synthesis and observed biological activities of a selection of this compound derivatives, highlighting the ongoing research efforts in this area.

| Compound ID | Synthetic Precursor | Target/Activity | Key Findings | Reference |

| 5b | 2-Chloro-6-methylquinoline-3-carboxylic acid and aniline (B41778) | Antibacterial | Showed a minimum bactericidal concentration of 3.79 mM against methicillin-resistant Staphylococcus aureus. | researchgate.net |

| 5d | 2-Chloro-6-methylquinoline-3-carboxylic acid and 4-fluoroaniline | Antibacterial | Exhibited a minimum bactericidal concentration of 3.77 mM against S. aureus ATCC 25923. | researchgate.net |

| 5f | 2-Chloro-6-methylquinoline-3-carboxylic acid and 4-chloroaniline | Antibacterial | Showed a minimum bactericidal concentration of 1.79 mM against S. aureus ATCC 25923. | researchgate.net |

The diverse biological activities being investigated underscore the significant translational potential of the this compound scaffold. The ability to systematically modify the core structure provides a robust platform for the development of new and effective therapies for a range of human diseases.

Structure

2D Structure

Propiedades

IUPAC Name |

2-chloroquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZAOJPBUNOKGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502348 | |

| Record name | 2-Chloroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73776-21-3 | |

| Record name | 2-Chloroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloroquinoline 3 Carboxamide and Its Analogues

Precursor Synthesis: Pathways to 2-Chloroquinoline-3-carbaldehyde (B1585622) and 2-Chloroquinoline-3-carboxylic Acid

The initial synthetic challenge lies in the construction of the substituted quinoline (B57606) core. The Vilsmeier-Haack reaction stands out as the most established and efficient method for this purpose, directly yielding the aldehyde precursor.

The Vilsmeier-Haack reaction is a versatile and widely documented method for the formylation of electron-rich aromatic compounds and is the cornerstone for synthesizing 2-chloroquinoline-3-carbaldehydes from N-arylacetamides (acetanilides). ijsr.net This reaction employs a Vilsmeier reagent, typically generated in situ from a combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). ijsr.netrsc.org

The reaction mechanism involves several stages. Initially, the acetanilide (B955) is converted into an imidoyl chloride, which then forms an N-(α-chlorovinyl)aniline intermediate. This intermediate undergoes cyclization and formylation to produce the 2-chloroquinoline-3-carbaldehyde scaffold. The process is a multicomponent reaction that integrates chlorination, formylation, and cyclization in a single pot. semanticscholar.org

The reaction conditions are critical for a successful synthesis. Typically, the acetanilide substrate is treated with an excess of the Vilsmeier reagent (POCl₃ in DMF), with the molar proportion of POCl₃ often ranging from 3 to 15 equivalents. The mixture is initially cooled and then heated to temperatures between 80-90°C for several hours. The reaction is sensitive to moisture, requiring anhydrous conditions to prevent the hydrolysis of intermediates. Upon completion, the reaction mixture is poured onto ice water to precipitate the solid product, which can then be purified by recrystallization. iucr.org The yields for this reaction are generally reported as good to moderate. Electron-donating groups on the N-arylacetamide are known to facilitate the cyclization and improve yields.

Once 2-chloroquinoline-3-carbaldehyde is obtained, the next step towards the target carboxamide is the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). This transformation yields the crucial intermediate, 2-chloroquinoline-3-carboxylic acid. tandfonline.com

A common and effective method for this oxidation involves the use of silver nitrate (B79036) (AgNO₃) in an alkaline medium. tandfonline.com In a typical procedure, the 2-chloroquinoline-3-carbaldehyde is suspended in ethanol (B145695), and an aqueous ethanol solution of sodium hydroxide (B78521) (NaOH) is added dropwise, followed by the addition of a warm solution of silver nitrate. tandfonline.com The reaction mixture is stirred for several hours at room temperature. tandfonline.com After the reaction, the resulting sodium salt of the carboxylic acid is filtered, and the filtrate is acidified with hydrochloric acid (HCl) to precipitate the 2-chloroquinoline-3-carboxylic acid. tandfonline.com

Other oxidizing agents can also be employed for this transformation. For instance, the aldehyde can be oxidized with Dess-Martin periodinane, although this is often used in the context of more complex substrates. umich.edu

Amidation and Coupling Strategies for 2-Chloroquinoline-3-carboxamide Formation

With 2-chloroquinoline-3-carboxylic acid in hand, the final step is the formation of the amide bond. This can be achieved through several strategies, ranging from direct reactions to the use of activating agents that facilitate the coupling of the carboxylic acid with an amine.

The direct reaction between a carboxylic acid and an amine to form an amide is conceptually straightforward but practically challenging. The acidic nature of the carboxylic acid and the basicity of the amine lead to an acid-base reaction, forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the salt must typically be heated to high temperatures (often above 100°C) to drive off a molecule of water and form the covalent amide bond. libretexts.org While this method is possible, it is often inefficient and not suitable for sensitive or complex molecules.

In the context of quinoline chemistry, condensation reactions are frequently reported between the aldehyde precursor (2-chloroquinoline-3-carbaldehyde) and various amines or hydrazine (B178648) derivatives. rsc.orgnih.gov These reactions, however, typically yield Schiff bases (imines) or hydrazones, not amides. rsc.orgnih.gov

To circumvent the issues of direct condensation, coupling reagents are widely used in modern organic synthesis to facilitate amide bond formation under mild conditions. bohrium.com N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and effective reagent for this purpose. libretexts.orgwikipedia.org

The mechanism involves the activation of the carboxylic acid by DCC. The carboxylate oxygen attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate possesses a good leaving group, which is then readily displaced by the nucleophilic amine, attacking the carbonyl carbon to form the desired amide bond. libretexts.org A byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is insoluble in most common organic solvents and can be easily removed by filtration. wikipedia.org

This method is a cornerstone of peptide synthesis, where the efficient and mild formation of amide linkages is critical. libretexts.orgwikipedia.org Other carbodiimide-based coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), operate via a similar mechanism and are also used for amidation reactions in quinoline systems. rsc.org

Novel Synthetic Routes to the this compound System

While the Vilsmeier-Haack reaction followed by oxidation and amidation represents the most traditional route, other strategies have been explored, particularly for creating derivatives. One such approach involves a multi-step sequence starting from 2-chloroquinoline-3-carbaldehyde. For example, the aldehyde can be condensed with hydrazine hydrate (B1144303) to form the corresponding hydrazone. rsc.org This hydrazone intermediate can then be reacted with a substituted carboxylic acid in the presence of a coupling agent like EDC and a base such as triethylamine (B128534) (TEA) to afford the corresponding N-acylhydrazone, which contains an amide-like functionality. rsc.org

Another synthetic variation involves the transformation of the aldehyde group into a nitrile. Treatment of 2-chloroquinoline-3-carbaldehyde with aqueous ammonia (B1221849) in the presence of ceric ammonium nitrate can yield 2-chloroquinoline-3-carbonitrile (B1354263). rsc.orgnih.gov While this nitrile is often used to synthesize other heterocyclic systems, it represents an alternative functional group at the 3-position that could potentially be hydrolyzed to the carboxamide under specific conditions.

Multi-component Reactions for Scaffold Construction

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering a rapid and efficient pathway to complex molecules in a single step. rsc.orgnih.gov This approach is particularly valuable for the construction of the this compound core and its analogues, as it allows for the simultaneous formation of multiple bonds and the introduction of molecular diversity. nih.gov

One notable example involves the Ugi four-component reaction (Ugi-4CR). This reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamides. In the context of quinoline synthesis, 2-chloroquinoline-3-carbaldehydes can be utilized as the aldehyde component. For instance, the reaction of coumarin-3-carboxylic acid, various 2-chloroquinoline-3-carbaldehydes, aniline (B41778) derivatives, and aliphatic isocyanides in methanol (B129727) at room temperature has been shown to efficiently produce quinoline-coumarin hybrids. nih.gov

Another significant MCR is the Biginelli reaction, which typically yields 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. nih.gov While not directly producing the this compound core, this and other MCRs like the Hantzsch dihydropridine synthesis highlight the potential of one-pot reactions to generate complex heterocyclic systems that can be further elaborated. nih.govsemanticscholar.org

Furthermore, three-component reactions have been successfully employed. For example, a one-pot synthesis of benzoimidazopyrimido[4,5-b]quinolone derivatives has been achieved through the reaction of 2-chloroquinoline-3-carboxaldehydes and 2-aminobenzimidazole (B67599) in the presence of potassium carbonate in dimethylformamide (DMF). researchgate.net Similarly, L-proline has been used to catalyze the three-component reaction of 2-chloroquinoline-3-carbaldehyde, a 1,3-dicarbonyl compound like 4-hydroxycoumarin, and an enaminone to produce functionalized benzo[b] rsc.orgnih.govnaphthyridines. semanticscholar.org

These MCR-based strategies offer significant advantages, including operational simplicity, reduced waste generation, and the ability to rapidly generate libraries of diverse compounds for biological screening. nih.gov

Catalyst-mediated Syntheses (e.g., Palladium, Copper Nanoparticles)

Catalyst-mediated reactions play a crucial role in the synthesis and functionalization of the this compound framework. Palladium and copper catalysts, in particular, have proven to be highly effective in facilitating key bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are invaluable for the derivatization of the quinoline core. researchgate.net These reactions allow for the introduction of a wide range of substituents at various positions of the quinoline ring, enabling fine-tuning of the electronic and steric properties of the molecule. For instance, a bimetallic Pd/Cu catalytic system has been utilized in a three-component reaction of o-halo aldehydes, alkynes, and tert-butylamine (B42293) to synthesize benzo[b] rsc.orgresearchgate.netnaphthyridine derivatives. semanticscholar.org

Copper nanoparticles have also emerged as efficient catalysts in quinoline synthesis. The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example. nih.gov This reaction has been used to synthesize quinoline-1,2,3-triazole-aniline hybrids by reacting 7-chloroquinoline-4-azide with various alkynes in the presence of a copper catalyst. nih.gov

Organocatalysis offers a metal-free alternative for the synthesis of related heterocyclic systems. For example, the synthesis of rsc.orgsemanticscholar.orgresearchgate.nettriazolo[1,5-a]quinoline-3-carboxamides has been achieved using organocatalysts like diethylamine (B46881) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a two-step process involving the reaction of β-keto amides with o-carbonyl phenylazides. researchgate.net

The use of these catalysts not only enhances the efficiency and selectivity of the reactions but also provides access to a broader range of derivatives that would be difficult to obtain through traditional synthetic methods.

Green Chemistry Approaches in this compound Synthesis (e.g., Microwave-assisted, Solvent-free, Aqueous Media)

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of this compound and its analogues to minimize waste, reduce energy consumption, and avoid the use of hazardous solvents. researchgate.netscielo.br

Microwave-assisted synthesis has proven to be a highly effective green technique. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. rsc.orgnih.gov For example, the reaction of 2-chloro-3-formylquinolines with acetic acid and sodium acetate (B1210297) under microwave irradiation affords 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes. rsc.org Similarly, the synthesis of unsaturated ketones has been achieved by reacting 2-thiomorpholino-quinoline-3-carbaldehyde with acetophenones under microwave conditions. nih.gov

Solvent-free reactions and the use of aqueous media are other key green chemistry approaches. Performing reactions without a solvent or in water reduces the environmental impact associated with volatile organic compounds (VOCs). A base-catalyzed Hantzsch reaction of 2-chloroquinoline-3-carbaldehydes, ammonium acetate, and alkyl acetoacetates has been successfully carried out in aqueous media to synthesize 1,4-dihydropyridines in good yields. semanticscholar.org

The use of recyclable solvents like polyethylene (B3416737) glycol (PEG) 400 has also been explored. The synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives has been accomplished by reacting 2-chloroquinoline-3-carbaldehyde with substituted hydrazides in PEG 400, which can be recovered and reused. scielo.br

These green synthetic methods offer sustainable alternatives to traditional approaches, contributing to the development of more environmentally friendly processes for the production of valuable heterocyclic compounds. researchgate.net

Strategic Derivatization of the this compound Core

The this compound scaffold serves as a versatile platform for the development of new chemical entities with diverse biological activities. Strategic derivatization of this core structure allows for the systematic exploration of the chemical space and the optimization of desired properties. Modifications can be made at the carboxamide group, the quinoline ring system, or by fusing additional heterocyclic rings.

Modifications at the Carboxamide Nitrogen and Carbonyl Groups

The carboxamide moiety is a key functional group that can be readily modified to influence the biological activity and physicochemical properties of the molecule. nih.govnih.gov

Furthermore, the carbonyl group of the carboxamide can participate in various reactions. While direct modification of the carbonyl group in the final carboxamide is less common, the precursor 2-chloroquinoline-3-carbaldehyde offers a reactive handle for a wide array of transformations. rsc.orgnih.gov For example, reduction of the formyl group can lead to the corresponding alcohol, which can be further functionalized. nih.gov Reductive amination of the aldehyde provides access to various amines. rsc.orgnih.gov

The synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides from hydrazones obtained from 3-formyl-2-chloroquinoline demonstrates the versatility of the aldehyde precursor in generating diverse carboxamide analogues. nih.gov

These modifications at the carboxamide nitrogen and the precursor carbonyl group are crucial for creating a library of compounds with varied steric and electronic features, which is essential for structure-activity relationship studies. nih.gov

Substituent Effects and Functionalization on the Quinoline Ring System

The quinoline ring system provides multiple positions for substitution, and the nature and position of these substituents can have a profound effect on the biological activity of the molecule.

The synthesis of substituted 2-chloroquinoline-3-carboxamides often starts from appropriately substituted acetanilides, which are then converted to the corresponding 2-chloro-3-carbaldehyde quinolines via the Vilsmeier-Haack reaction. This allows for the introduction of substituents such as methyl, chloro, and fluoro groups at various positions on the quinoline ring.

Studies have shown that substituents on the quinoline ring can influence the chemical shifts in NMR spectra, indicating a change in the electronic environment of the molecule. For instance, the substituent at the C-6 position has been observed to affect the chemical shifts of H-5, H-8, C-5, C-7, and C-8.

The chloro group at the C-2 position is a particularly important functional handle. It can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents at this position. For example, reaction with thiomorpholine (B91149) leads to the formation of 2-thiomorpholino-quinoline-3-carbaldehyde. rsc.org This reactivity allows for further diversification of the this compound scaffold.

The ability to strategically functionalize the quinoline ring is a powerful tool for optimizing the biological activity and pharmacokinetic properties of these compounds. semanticscholar.orgrsc.org

Synthesis of Fused Heterocyclic Systems Incorporating the Quinoline Moiety

Fusing additional heterocyclic rings onto the quinoline moiety is a common strategy to create novel, complex molecular architectures with potentially enhanced or new biological activities. rsc.orgsemanticscholar.org The this compound core and its precursors are excellent starting materials for the synthesis of such fused systems. nih.govnih.gov

A variety of fused heterocyclic systems have been synthesized from 2-chloroquinoline-3-carbaldehydes. For instance, reaction with formamide (B127407) and formic acid can yield a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.org Cycloaddition of 2-chloroquinoline-3-carbonitrile (derived from the carbaldehyde) with hydrazine hydrate leads to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.org

Multi-component reactions are also frequently employed to construct fused systems. The reaction of 2-chloro-3-formylquinolines with 6-amino-pyrimidine-2,4(1H,3H)-diones and 5-methyl-2,4-dihydro-3H-pyrazol-3-one can produce dihydropyrazolo[4',3':5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. rsc.org

The synthesis of quinoline-based imidazopyridines and imidazothiazoles has been achieved through a one-pot reaction of 2-chloroquinoline-3-carbaldehyde, a heteroaromatic amine, and an alkyl isocyanide. semanticscholar.org Furthermore, the synthesis of rsc.orgsemanticscholar.orgresearchgate.nettriazolo[1,5-a]quinoline-3-carboxamides has been reported, demonstrating the fusion of a triazole ring to the quinoline core. researchgate.net

Biological Activities and Pharmacological Potentials of 2 Chloroquinoline 3 Carboxamide Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 2-chloroquinoline-3-carboxamide have demonstrated notable efficacy in inhibiting the growth of various cancer cell lines and have been investigated for their underlying mechanisms of action.

In Vitro Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.

HCT-116 (Colon Carcinoma): Several studies have reported the potent activity of these derivatives against HCT-116 cells. For instance, a series of pyridinyl carboxamides showed significant antiproliferative effects, with one compound exhibiting an IC50 value of 1.01 µM and a high selectivity index, indicating a strong preference for colon cancer cells. nih.gov Other research has also highlighted the sensitivity of HCT-116 cells to various carboxamide compounds, with IC50 values in the low micromolar range. nih.govnih.gov

HepG-2 (Hepatocellular Carcinoma): Quinolone-3-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against the HepG2 cancer cell line. researchgate.net Some of these compounds displayed better antiproliferative activity than the reference drug sorafenib, with IC50 values as low as 0.88 µM. researchgate.net

MCF-7 (Breast Adenocarcinoma): The MCF-7 breast cancer cell line has been a frequent target for evaluating the anticancer potential of these compounds. nih.govnih.govnih.govnih.gov Studies have shown that certain 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives can significantly decrease the viability of MCF-7 cells in a dose-dependent manner. nih.gov Similarly, other carboxamide derivatives have displayed moderate to significant cytotoxicity against this cell line. nih.govnih.gov

A549 (Lung Carcinoma): The A549 lung cancer cell line has also been used to screen the cytotoxic effects of this compound derivatives. nih.govmdpi.com While some compounds showed weaker activity, certain derivatives, particularly at higher concentrations, were able to reduce cell viability. nih.gov

MDA-MB-231 (Breast Adenocarcinoma): This triple-negative breast cancer cell line has shown particular sensitivity to certain this compound derivatives. One study found that a specific 7-chloroquinoline-1,2,3-triazoyl carboxamide derivative (QTCA-1) displayed high cytotoxic activity against MDA-MB-231 cells, with IC50 values around 20 µM. nih.gov This compound induced significantly more apoptosis in MDA-MB-231 cells compared to MCF-7 cells, suggesting a degree of selectivity for triple-negative breast cancer. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

| Derivative Type | Cell Line | IC50 Value (µM) | Reference |

| Pyridinyl carboxamide | HCT-116 | 1.01 | nih.gov |

| Quinolone-3-carboxamide | HepG-2 | 0.88 - 4.60 | researchgate.net |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamide | MCF-7 | Dose-dependent decrease in viability | nih.gov |

| Quinoline-3-carbaldehyde hydrazone | A549 | Reduced viability at 100 µM | nih.gov |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamide | MDA-MB-231 | ~20 | nih.gov |

Molecular Targets and Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to their interaction with various molecular targets, leading to the disruption of key cellular processes.

EPHB4 Inhibition: While direct inhibition of EphB4 by this compound derivatives is not extensively documented in the provided results, the broader class of quinoline (B57606) derivatives is known to target various tyrosine kinases.

PI3Kα Inhibition: The phosphatidylinositol 3-kinase alpha (PI3Kα) pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers. rsc.org Several N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have been identified as potent inhibitors of PI3Kα. researchgate.netnih.gov Molecular docking studies have revealed that these compounds can bind to key residues within the active site of the PI3Kα enzyme. researchgate.netnih.gov This inhibition of PI3Kα is a proposed mechanism for the anticancer activity of these derivatives. nih.gov

Apoptosis Induction: A significant mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis in various cancer cell lines, including breast and bladder cancer cells. nih.govnih.govresearchgate.net For example, 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce significant apoptosis in MDA-MB-231 breast cancer cells. nih.gov Similarly, these compounds were found to induce apoptosis in human bladder carcinoma cells. nih.gov The induction of apoptosis is often associated with the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins. researchgate.net

Cell Cycle Arrest: In addition to inducing apoptosis, some this compound derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. For instance, 7-chloroquinoline-1,2,3-triazoyl carboxamides have been observed to cause G0/G1 phase arrest in MCF-7 breast cancer cells and in human bladder carcinoma cells. nih.govnih.gov This arrest at a specific phase of the cell cycle halts the division and growth of cancer cells.

Antimicrobial Activities

Beyond their anticancer properties, this compound derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antitubercular effects.

Antibacterial Efficacy

These compounds have been tested against a range of both Gram-positive and Gram-negative bacteria, showing promising results.

Gram-Positive Bacteria:

Staphylococcus aureus and MRSA: Numerous studies have reported the activity of this compound derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.netbohrium.comkoreascience.krnih.gov Some quinoline-3-carbaldehyde hydrazone derivatives have shown promising activity against MRSA with MIC values as low as 16 µg/mL. nih.gov

Bacillus subtilis: Derivatives of 2-chloroquinoline (B121035) have also exhibited activity against Bacillus subtilis. researchgate.net

Gram-Negative Bacteria:

Escherichia coli: The antibacterial efficacy of these compounds against Escherichia coli has been documented in several studies. researchgate.netbohrium.comkoreascience.krrsc.orgorientjchem.org For example, Schiff bases derived from 2-chloroquinoline-3-carbaldehyde (B1585622) were able to inhibit E. coli strains with MICs in the range of 25 to 50 μg/mL. researchgate.net

Pseudomonas aeruginosa: Some derivatives have been evaluated for their activity against Pseudomonas aeruginosa. researchgate.net

Klebsiella pneumoniae: Activity against Klebsiella pneumoniae has also been reported for certain derivatives. researchgate.net

Salmonella typhi: Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have demonstrated moderate activity against Salmonella typhi. researchgate.net

Table 2: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Type | Derivative Type | Activity (MIC in µg/mL) | Reference |

| Staphylococcus aureus / MRSA | Gram-Positive | Hydrazone | 16 | nih.gov |

| Bacillus subtilis | Gram-Positive | Pyrazole | 44 | researchgate.net |

| Escherichia coli | Gram-Negative | Schiff Base | 25-50 | researchgate.net |

| Salmonella typhi | Gram-Negative | Schiff Base | Moderate Activity | researchgate.net |

Antifungal Potency

The antifungal properties of this compound derivatives have been investigated against several fungal strains.

Candida albicans: Several studies have reported the activity of these derivatives against the opportunistic yeast Candida albicans. researchgate.netorientjchem.orgnih.gov Some quinoline derivatives demonstrated anti-Candida action with MIC values ranging from 25–50 μg/mL. nih.gov

Aspergillus niger: Antifungal activity against Aspergillus niger has been observed for some derivatives. rsc.org

Aspergillus clavatus: Certain Schiff bases derived from quinolines showed no antifungal activity against Aspergillus clavatus. rsc.org

Antitubercular Action

A significant area of research for this compound derivatives is their potential as antitubercular agents.

Mycobacterium tuberculosis: A series of 1-(substituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide derivatives were synthesized and showed moderate to good in vitro activity against Mycobacterium tuberculosis. nih.govresearchgate.net Compounds with di-halogen substitutions on the phenyl ring were particularly active, with MIC values of 50 μg/mL. nih.govresearchgate.net Other quinolone derivatives have also been identified as having antituberculosis activity, with some exhibiting MIC values in the range of 1.2–3 μg/mL against the H37Rv strain and showing efficacy against multidrug-resistant strains. rsc.org The mechanism of action for some of these derivatives is believed to be the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov

Antiviral Activities

The quinoline nucleus is a well-established pharmacophore in the development of antiviral agents. The unique structural features of this compound derivatives have been leveraged to design novel compounds with potent antiviral properties.

SARS-CoV-2 Protease (MPro, PLPro) Inhibition

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) prompted an urgent search for effective antiviral therapies. The viral main protease (MPro) and papain-like protease (PLPro) are crucial for viral replication and are considered prime targets for drug development.

In the quest for dual inhibitors that can target both MPro and PLPro, researchers designed and synthesized a series of 2-chloroquinoline-based molecules. nih.gov These compounds were engineered with an additional imine moiety to act as potential nucleophilic warheads against these cysteine proteases. nih.gov Initial screening identified one compound, C10 , that non-covalently inhibited both MPro and PLPro with Kᵢ values less than 2 μM and showed negligible cytotoxicity. nih.gov

Further modification of the imine in C10 to an azetidinone (C11 ) led to a significant improvement in potency against both enzymes, with inhibitory activity in the nanomolar range (820 nM against MPro and 350 nM against PLPro), while maintaining a lack of cytotoxicity. nih.gov Another derivative, conversion of the imine to a thiazolidinone (C12 ), resulted in a 3- to 5-fold decrease in inhibition against both proteases. nih.gov Biochemical and computational studies suggested that these dual inhibitors bind in the substrate-binding pocket of MPro and the BL2 loop of PLPro. nih.gov

| Compound | Target | Inhibition Constant (Kᵢ) | Cytotoxicity |

| C10 | MPro & PLPro | < 2 μM | Negligible |

| C11 | MPro | 820 nM | None |

| C11 | PLPro | 350 nM | None |

| C12 | MPro & PLPro | 3-5 fold less than C10 | Not specified |

Anti-HIV Activity

The global burden of Human Immunodeficiency Virus (HIV) infection necessitates the continuous development of novel and effective antiretroviral agents. Quinoline derivatives have shown promise as anti-HIV agents, with some acting as integrase inhibitors. researchgate.net

Research into hexahydroquinoline-3-carboxamide derivatives has identified potential candidates for anti-HIV therapy. research-nexus.net Through computational modeling, a specific compound, N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide , was identified as a promising scaffold to disrupt the interaction between HIV-1 integrase and lens epithelium-derived growth factor. research-nexus.net The synthesis of this compound and its derivatives was achieved with high efficiency (71-85% yields). research-nexus.net Importantly, these compounds were found to be non-toxic in an MT4 cell line at a concentration of 100 μM and were subsequently evaluated for their antiviral activity in infected MT4 cells at the same concentration. research-nexus.net

Furthermore, the design and synthesis of 2,4-disubstituted quinolin-3-carboxylate derivatives have yielded potent anti-HIV-1 agents. researchgate.net Among a series of analogs, compounds 7d, 7f, 7i-7j, 8d, and 9c demonstrated potent anti-HIV-1 activities with EC₅₀ values below 10 μM. researchgate.net Notably, compound 7d exhibited significant anti-HIV-1 activity with an EC₅₀ value of 1.65 μM. researchgate.net This research provides a new template for the development of potent anti-HIV-1 drugs. researchgate.net

| Compound/Derivative Class | Target/Assay | Activity |

| N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide & derivatives | HIV-1 Integrase Interaction | Non-toxic at 100 μM, evaluated for antiviral activity |

| 2,4-disubstituted quinolin-3-carboxylate derivatives | HIV-1 Replication | EC₅₀ < 10 μM |

| Compound 7d | HIV-1 Replication | EC₅₀ = 1.65 μM |

Enzyme Inhibition Studies

The inhibitory activity of this compound derivatives extends beyond viral enzymes to various other key enzymes implicated in human diseases.

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers and is involved in various cellular processes, making it an attractive target for cancer therapy. tandfonline.comuni-saarland.de

Studies on 3-quinoline carboxylic acid derivatives have identified several potent inhibitors of protein kinase CK2. tandfonline.comnih.gov In one study, forty-three new compounds were synthesized, and twenty-two of them inhibited CK2 with IC₅₀ values ranging from 0.65 to 18.2 μM. tandfonline.comnih.gov The most active inhibitors were found among the tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. tandfonline.comnih.gov

| Derivative Class | Target | IC₅₀ Range |

| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 μM |

Lipoxygenase (LOX) Inhibition

Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. Inhibition of LOX is a therapeutic strategy for inflammatory diseases.

In a study investigating 4-hydroxy-2-quinolinone derivatives, several carboxamides demonstrated significant inhibition of soybean lipoxygenase (LOX). nih.gov Among the synthesized compounds, 3a–3c, 3f, 3g, 3n–3q, and 3t showed 100% inhibition. nih.gov Specifically, N-methyl and N-phenyl analogues 3a and 3b , with a propyl substituent on the amide group, exhibited the best activity. nih.gov Carboxamide 3c , with an N-methyl substituent and a hydroxyethyl (B10761427) group on the amide, was also a potent inhibitor with 100% inhibition. nih.gov

| Compound | LOX Inhibition |

| 3a, 3b, 3c, 3f, 3g, 3n, 3o, 3p, 3q, 3t | 100% |

| 3d (N-phenyl substituent) | 32.8% |

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a promising strategy for increasing HDL cholesterol levels and potentially reducing the risk of cardiovascular disease. mdpi.comnih.gov

A series of novel quinoline-3-carboxamide (B1254982) derivatives were designed and synthesized as CETP inhibitors. mdpi.comnih.gov All the synthesized compounds exhibited activity against CETP. mdpi.comnih.gov Notably, compounds 24 and 26 displayed the best activity, with an inhibitory rate of 80.1%. mdpi.comnih.gov The study found that compounds substituted with 6-benzyloxy-7-methoxy groups generally possessed more potent CETP inhibitory activity. mdpi.com

| Compound | CETP Inhibition Rate |

| 24 | 80.1% |

| 26 | 80.1% |

Quinone Reductase 2 (QR2) Inhibition

Quinone Reductase 2 (QR2) is a cytosolic enzyme that has been identified as a potential therapeutic target. nih.govnih.gov Overexpression of QR2 is associated with aging and may be a contributing factor to age-related metabolic stress and cognitive deficits. nih.govnih.gov Consequently, the development of specific QR2 inhibitors is an active area of research.

While the broader class of quinoline derivatives has been investigated for various enzymatic inhibitions, the direct inhibition of QR2 by derivatives specifically of this compound is not detailed in the provided research. However, the development of highly specific QR2 inhibitors has been shown to be a promising strategy. In human cells, the genetic removal of QR2 resulted in a reduction of oxidative stress. nih.govnih.gov The creation of specific inhibitors for QR2 aims to replicate these effects, offering potential therapeutic benefits for conditions associated with metabolic stress. nih.gov Research into specific QR2 inhibitors has demonstrated that they can improve hippocampal and cortical-dependent learning in animal models. nih.govnih.gov

Anti-inflammatory and Antioxidant Properties

Derivatives of the quinoline structure are widely reported to possess significant anti-inflammatory and antioxidant activities. nih.govalliedacademies.org The quest for novel anti-inflammatory and antioxidant agents is driven by the need for effective treatments for a variety of chronic diseases. nih.gov

Research into various quinoline carboxamide and carboxylic acid derivatives has demonstrated their potential in this area. Studies on quinoline-3-carboxylic acids have shown that they can exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in mouse macrophages. nih.gov Similarly, various 2-phenylquinoline-4-carboxamide (B4668241) derivatives have been synthesized and screened for their anti-inflammatory and analgesic properties, with some compounds showing activity comparable to the standard drug diclofenac (B195802) in carrageenan-induced paw edema tests in rats. alliedacademies.org

While many quinoline derivatives show promise, their antioxidant capacities can vary. For instance, a study of 10 different quinoline derivatives found that while they had anti-inflammatory properties, they lacked significant DPPH radical scavenging capacities when compared to ascorbic acid. nih.gov In contrast, other research has identified novel quinoline and isoindoline (B1297411) derivatives with significant antioxidant activity in various free radical scavenging assays (DPPH, ABTS, and superoxide (B77818) anion radicals). mdpi.com

Table 1: Anti-inflammatory and Antioxidant Activity of Selected Quinoline Derivatives

| Compound Class | Model/Assay | Finding | Reference |

| Quinoline-3-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | nih.gov |

| 2-Phenylquinoline-4-carboxamide derivatives | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity, comparable to diclofenac | alliedacademies.org |

| Quinoline-isoindoline hybrids | DPPH, ABTS, and superoxide radical scavenging assays | Significant antioxidant activity observed in specific derivatives | mdpi.com |

Antimalarial Potential against Plasmodium falciparum

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health challenge, and the quinoline ring is a cornerstone of many antimalarial drugs. nih.govnih.gov The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and effective therapeutic agents. nih.gov Derivatives of 2-chloroquinoline are actively being investigated for this purpose. nih.govresearchgate.net

One strategy involves creating hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties. For example, 1,2,3-triazol-1-yl quinoline derivatives have demonstrated in vitro activity against the chloroquine-resistant W2 clone of P. falciparum. nih.gov Another approach targets essential parasite enzymes. A series of quinoline-triazole based compounds were found to inhibit falcipain-2 (FP2), a crucial cysteine protease involved in hemoglobin degradation by the parasite. rsc.org Inhibition of this enzyme leads to the arrest of parasite development at the trophozoite stage. rsc.org

The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀), which indicate the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimalarial Activity of Selected Quinoline Derivatives against Plasmodium falciparum

| Compound/Derivative Class | Target/Strain | Activity (IC₅₀ / EC₅₀) | Key Finding | Reference |

| 1,2,3-Triazol-1-yl quinoline derivative | P. falciparum W2 clone | IC₅₀ = 1.4 µM | Active against chloroquine-resistant strain | nih.gov |

| Quinoline-triazole hybrid (Compound T4) | Falcipain-2 | IC₅₀ = 16.16 µM | Inhibits a key parasite enzyme | rsc.org |

| Quinoline-triazole hybrid (Compound T4) | P. falciparum development | EC₅₀ = 21.89 µM | Arrests parasite growth at the trophozoite stage | rsc.org |

| Quinoline-triazole hybrid (Compound T7) | Falcipain-2 | IC₅₀ = 25.64 µM | Inhibits a key parasite enzyme | rsc.org |

| Quinoline-triazole hybrid (Compound T7) | P. falciparum development | EC₅₀ = 49.88 µM | Arrests parasite growth at the trophozoite stage | rsc.org |

Other Reported Biological Activities (e.g., Antihypertensive, Antihistamine)

The versatile quinoline nucleus is associated with a broad spectrum of pharmacological effects beyond those previously detailed. Compounds incorporating the quinoline ring system have been reported to exhibit a variety of other biological activities. nih.gov These include potential applications as antihypertensive and antihistamine agents. nih.gov The structural diversity achievable with the quinoline scaffold allows for its incorporation into molecules designed to interact with a wide array of biological targets, leading to these varied therapeutic potentials. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on the Quinoline (B57606) Ring System on Biological Efficacy

The quinoline core is a primary determinant of the biological activity of these compounds, and substitutions on this ring system can profoundly influence their pharmacological profile.

The presence and position of halogen atoms on the quinoline ring are critical for activity. The chlorine atom at the C-2 position is a common feature in this class of compounds and is often a key part of the active pharmacophore. nih.gov Beyond the C-2 position, halogenation at other sites has been shown to modulate activity. For instance, the introduction of a bromine atom at the C-6 position of a 2-(4-biphenylyl)quinoline-4-carboxylic acid derivative resulted in a prominent human neurokinin-3 (hNK-3) receptor antagonist. nih.gov This highlights the significant effect a halogen at this position can have on biological efficacy. Furthermore, substitutions at the C-6 position can exert electronic effects that influence the entire ring system, as evidenced by changes in the chemical shifts of protons at the H-5 and H-8 positions. lookchem.com The quinoline core is also susceptible to nucleophilic aromatic substitution at the C-7 position. nih.gov Additionally, radical iodination has been shown to occur at the C-3 position of the quinoline ring. nih.gov

A summary of the observed effects of halogenation on the quinoline ring is presented in the table below.

| Position | Halogen | Observed Effect |

| C-2 | Chlorine | Key component of the active pharmacophore. nih.gov |

| C-6 | Bromine | Enhanced hNK-3 receptor antagonist activity. nih.gov |

| C-6 | General | Exerts electronic influence on the quinoline ring. lookchem.com |

| C-7 | General | Susceptible to nucleophilic aromatic substitution. nih.gov |

| C-3 | Iodine | Site of radical iodination. nih.gov |

The introduction of alkyl, alkoxy, and phenoxy groups onto the quinoline ring has been explored to fine-tune the electronic and steric properties of the molecule, thereby affecting its biological activity. Studies have shown that the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OMe), can enhance the anti-tuberculosis potential of quinoline derivatives. nih.gov Specifically, derivatives bearing 2-methoxyphenyl and 2,3-dimethoxyphenyl substituents demonstrated superior activity compared to the antimalarial drug mefloquine (B1676156). nih.gov The exploration of simple alkyl and alkoxy groups, such as methyl (Me) and methoxy (OMe), is a common strategy in the synthetic exploration of novel quinoline-based compounds. researchgate.net

The following table summarizes the impact of these functional groups on biological activity.

| Substituent Group | Position | Observed Impact |

| Hydroxyl (-OH) | - | Increased anti-tuberculosis potential. nih.gov |

| Methoxy (-OMe) | - | Increased anti-tuberculosis potential. nih.gov |

| 2-Methoxyphenyl | - | More active than mefloquine against tuberculosis. nih.gov |

| 2,3-Dimethoxyphenyl | - | More active than mefloquine against tuberculosis. nih.gov |

The substitution of the quinoline ring with various aromatic and heteroaromatic moieties is a key strategy for enhancing biological activity and target specificity. The 2-chloroquinoline (B121035) scaffold itself can act as a crucial pharmacophore, with the quinoline portion binding in specific pockets of target enzymes, such as the S1' region of the main protease (MPro) of SARS-CoV-2. nih.gov In such cases, an aromatic group attached via an imine to the C-3 position can occupy the adjacent S1 pocket. nih.gov It has also been noted that bicyclic rings like naphthalene (B1677914) and quinoline can effectively bind in the S1' pocket of MPro. nih.gov

Enlarging the aromatic surface area at the C-2 position, for example by introducing a biphenyl (B1667301) group, has been investigated to modulate the antagonistic activity at the human neurokinin-3 (hNK-3) receptor. nih.gov Furthermore, the attachment of other heterocyclic systems can lead to significant biological effects. For instance, quinolinyl-chromone derivatives have shown notable cholinesterase inhibitory activity, with a 2,6-dimethyl quinoline derivative bearing a 2,3-dihydrobenzo[b]1,4-dioxin-6-yl substituent being particularly effective against butyrylcholinesterase (BchE). nih.gov The synthesis of complex heterocyclic systems, such as quinolinyl-thiazolidinones and chloroquinolinyl-pyrazolyl-pyridines, starting from 2-chloroquinoline-3-carbaldehyde (B1585622), further illustrates the versatility of this scaffold in creating diverse and biologically active molecules. nih.gov

Modulations of the Carboxamide Linker and Terminal Amine Moieties

The carboxamide linker and the terminal amine group are critical components that can be modified to alter the compound's properties. The synthesis of the carboxamide linkage can be achieved through various methods, with the use of linkers like the Rink amide linker being a preferred method in solid-phase synthesis for generating primary carboxamides under mild acidic conditions. combichemistry.com

Modifications at the quinoline-4-position often involve the carboxamide group, allowing for the introduction of diverse functionalities. nih.gov A strategic approach for modifying the terminal amine involves a transamidation procedure. mdpi.com This allows for the removal of a directing group, such as 8-aminoquinoline, used during the synthesis and the subsequent installation of a wide range of different amine moieties. mdpi.com This method provides a modular route to a diverse set of C3-substituted carboxamide derivatives. mdpi.com

Identification of Key Pharmacophores and Ligand Efficiency Metrics

A key aspect of SAR studies is the identification of the essential pharmacophoric features responsible for biological activity. The 2-chloroquinoline moiety itself has been identified as an active pharmacophore in the context of dual inhibition of the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2. nih.gov The general principle of SAR is to distill structure-activity data into a coherent model, which can be either ligand-based or receptor-based, to define the key pharmacophore. drugdesign.org This concept has been applied in the design of 3-chloroquinoxaline-2-carboxamides as serotonin (B10506) 5-HT3 receptor antagonists, where a pharmacophore model guided the synthesis. nih.gov

In lead optimization, ligand efficiency (LE) is a valuable metric used to assess the binding energy per non-hydrogen atom of a molecule. scienceopen.com It helps in identifying compounds that have a high binding affinity relative to their size, thus avoiding "molecular obesity". scienceopen.com For example, in one study, replacing an imidazopyridine core with a thiazole (B1198619) ring led to an increase in the ligand efficiency value of the compound. scienceopen.com

Strategies for Lead Optimization Based on SAR Data

The insights gained from SAR studies are pivotal for guiding lead optimization strategies. The primary goal is to enhance desired properties such as potency and selectivity while improving pharmacokinetic profiles. danaher.comdepositolegale.it Common strategies include:

Structure-Based Design : When the three-dimensional structure of the biological target is known, it can be used to design compounds that fit optimally into the binding site. danaher.com

Scaffold Hopping : This strategy involves replacing the core structure (scaffold) of the lead compound with a different one while retaining the key pharmacophoric elements. numberanalytics.com

Bioisosteric Replacement : This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. numberanalytics.com

Structural Simplification : This approach aims to reduce the molecular complexity and weight of a lead compound by removing non-essential structural features, which can improve its "drug-likeness" and pharmacokinetic properties. scienceopen.com

A systematic, multi-step protocol can be employed for SAR development to rapidly identify key conformational features and functional groups that are crucial for improving the activity of inhibitors. nih.gov Computational methods also play a significant role in modern lead optimization, aiding in the design and prioritization of new analogs for synthesis. depositolegale.it

Computational Chemistry and Cheminformatics in 2 Chloroquinoline 3 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 2-chloroquinoline-3-carboxamide derivatives interact with biological targets at the molecular level.

Molecular docking studies have been instrumental in evaluating the binding affinity of this compound derivatives against various protein targets. For instance, a study targeting the Ephrin B4 (EPHB4) receptor, implicated in cancer, demonstrated that novel this compound derivatives exhibited high docking scores. eurekaselect.combenthamdirect.com These scores are indicative of strong binding affinities, suggesting that these compounds could be potent inhibitors of the EPHB4 receptor. eurekaselect.combenthamdirect.com The binding energy, a measure of the stability of the ligand-receptor complex, is a key metric in these simulations. An increase in binding energy often correlates with improved inhibitory activity. eurekaselect.combenthamdirect.com

In another study, derivatives of quinoline-3-carboxamide (B1254982) were docked against several DNA Damage and Response (DDR) kinases, including ATM, ATR, and DNA-PKcs. mdpi.com The results highlighted a selectivity towards ATM kinase, with the docking scores providing a rationale for this preference. mdpi.com For example, the docking score of compound 6f was higher for ATM than for PI3Kγ, another related kinase. mdpi.com Analysis of the docking poses revealed that while the ligand makes good contact with PI3Kγ, penalties from intraligand contact reduce its binding affinity, leading to a lower score compared to ATM. mdpi.com

Similarly, docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein revealed binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov These values suggest stable interactions within the binding pocket of the protein. nih.gov The use of various software like AutoDock, Discovery Studio, and PyMOL allows for detailed visualization and analysis of these binding modes. eurekaselect.combenthamdirect.comnih.gov

Table 1: Binding Energies of 2-Chloroquinoline (B121035) Derivatives Against Various Targets

| Derivative/Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound derivatives | Ephrin B4 (EPHB4) | 6FNM | High docking scores reported eurekaselect.combenthamdirect.com |

| Quinoline-3-carboxamide (Compd. 6f) | ATM Kinase | - | Higher than PI3Kγ mdpi.com |

| Quinoline-3-carboxamide (Compd. 6f) | PI3Kγ | - | Lower than ATM mdpi.com |

| 2H-thiopyrano[2,3-b]quinoline | CB1a | 2IGR | -5.3 nih.gov |

| 3-nitro-2-phenyl-2H-thiopyrano[2,3-b]quinoline | CB1a | 2IGR | -5.5 nih.gov |

| Derivative of 2H-thiopyrano[2,3-b]quinoline | CB1a | 2IGR | -6.1 nih.gov |

A critical aspect of molecular docking is the identification of key amino acid residues in the target's active site that interact with the ligand. eurekaselect.comresearchgate.netresearchgate.netnih.gov These interactions, particularly hydrogen bonds, are vital for the stability and specificity of the ligand-receptor complex. eurekaselect.comresearchgate.netresearchgate.netnih.gov

In the study of this compound derivatives as EPHB4 inhibitors, the formation of hydrogen bonds with specific amino acid residues was a key finding. eurekaselect.combenthamdirect.com An increase in the number of hydrogen bonds, with interaction distances below 3.40 Å, was correlated with higher binding energies. eurekaselect.combenthamdirect.com For quinoline-3-carboxamide derivatives targeting ATM kinase, specific interactions with residues like Tyr(73) and Asp(207) were identified, involving π-π stacking and halogen bonding. mdpi.com In contrast, with PI3Kγ, interactions were observed with Trp(812), Tyr(867), and Asp(964). mdpi.com

Molecular docking of 2-chloroquinoline-3-carboxaldehyde against the protein 2BJ4 revealed a binding energy of -5.51 kcal/mol, with interactions within the ligand-binding site. researchgate.net Similarly, studies on other quinoline (B57606) derivatives have identified interactions with amino acid residues such as LYS221, TYR199, and SER117 of thymidine (B127349) phosphorylase. researchgate.net The carbonyl oxygen of the carboxamide group often plays a crucial role in forming these hydrogen bonds. researchgate.net The stability of these interactions is often further validated through molecular dynamics simulations, which can track the movement and interactions of the ligand and protein over time. mdpi.com

Table 2: Key Amino Acid Interactions of Quinoline Derivatives

| Compound/Derivative | Target Protein | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Quinoline-3-carboxamide (Compd. 6f) | ATM Kinase | Tyr(73), Asp(207) | π-π stacking, Halogen bonding mdpi.com |

| Quinoline-3-carboxamide (Compd. 6f) | PI3Kγ | Trp(812), Tyr(867), Asp(964) | Not specified mdpi.com |

| 3-phenyltrifluromethyl quinoline | Thymidine Phosphorylase | SER217, HIS116, SER117, THR151, TYR199, LYS221 | Hydrogen bond researchgate.net |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, GLU-9 | Not specified nih.gov |

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.netresearchgate.net It is widely applied to 2-chloroquinoline derivatives to understand their electronic and spectroscopic properties, which are crucial for their reactivity and potential applications. researchgate.netresearchgate.netresearchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical parameters. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular reactivity and stability. researchgate.netresearchgate.net

Table 3: Calculated HOMO-LUMO Energies and Gaps for Quinoline Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carboxaldehyde | B3LYP/6-311++G(d,p) | Not specified | Not specified | 4.430 researchgate.net |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | B3LYP/6-311++G(d,p) | Not specified | Not specified | 3.75 dergipark.org.tr |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis) | B3LYP/6-311++G(d,p) | Not specified | Not specified | 3.84 dergipark.org.tr |

Quantum chemical descriptors provide further details about the electronic properties and reactivity of molecules. The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.netdergi-fytronix.com For 2-chloroquinoline-3-carboxaldehyde, the MEP map highlights the reactive binding locations and donor-acceptor regions. researchgate.net

Fukui functions are another set of descriptors used to determine the local reactivity of different atomic sites in a molecule. researchgate.netresearchgate.netscm.com They help in predicting where a molecule is most likely to undergo a nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.netscm.com The calculation of these descriptors for 2-chloroquinoline derivatives aids in understanding their chemical behavior and designing new compounds with desired reactivity profiles. researchgate.netresearchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a crucial step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic and safety profiles. eurekaselect.combenthamdirect.comasianpubs.orgnih.gov These computational models predict various properties such as oral bioavailability, blood-brain barrier permeability, and potential toxicity. eurekaselect.combenthamdirect.comnih.gov

Studies on novel this compound derivatives have shown that these compounds are predicted to have good oral bioavailability and acceptable pharmacokinetic properties. eurekaselect.combenthamdirect.com Online tools like SwissADME and admetSAR are commonly used for these predictions. eurekaselect.combenthamdirect.com For a series of ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde, the ADME study indicated that the synthesized compounds possessed reliable ADMET properties. asianpubs.orgresearchgate.net Similarly, for new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, which can be synthesized from 2-chloro-quinoline-3-carbaldehyde, in silico analysis showed that they adhere to Lipinski's rule of five, suggesting good absorption and penetration properties. nih.gov These predictions are vital for prioritizing compounds for further experimental testing and development. eurekaselect.combenthamdirect.com

Table 4: Predicted ADMET Properties for Quinoline Derivatives

| Compound Series | Prediction Tool(s) | Key Findings |

|---|---|---|

| This compound derivatives | SwissADME, admetSAR | Orally bioavailable, less toxic, acceptable pharmacokinetics eurekaselect.combenthamdirect.com |

| Ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde | Not specified | Reliable ADME properties asianpubs.orgresearchgate.net |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | SwissADME | Adherence to Lipinski's rule of five nih.gov |

Prediction of Oral Bioavailability and Pharmacokinetic Profiles

A critical early step in drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively determine its pharmacokinetic profile and oral bioavailability. In silico methods allow for the rapid assessment of these characteristics, guiding the selection and optimization of lead compounds long before costly synthesis and in vivo testing.

The prediction of oral bioavailability is often guided by a set of physicochemical parameters. A compound's profile can be visualized using models like the "bioavailability radar," where key properties are plotted to see if they fall within ranges typical for orally available drugs. researchgate.net These parameters help medicinal chemists fine-tune molecular structures to achieve a desirable balance between potency and drug-like properties. For instance, research on quinoline-4-carboxamide derivatives demonstrated that addressing high lipophilicity (clogP) was crucial for improving metabolic stability and achieving favorable in vivo pharmacokinetics. nih.gov

Below is a table of key physicochemical properties and their generally accepted ranges for good oral bioavailability.

| Parameter | Property | Optimal Range for Oral Bioavailability | Rationale |

| LIPO | Lipophilicity (XLOGP3) | -0.7 to +5.0 | Balances solubility in aqueous biological fluids and lipid membrane permeability. |

| SIZE | Molecular Weight ( g/mol ) | 150 to 500 | Affects diffusion and transport across biological barriers. |

| POLAR | Polarity (TPSA) | 20 Ų to 130 Ų | Influences hydrogen bonding potential and membrane permeability. |

| INSOLU | Insolubility (LogS) | < 6 | Higher solubility is generally preferred for absorption. |

| INSATU | Instauration (Fraction Csp3) | > 0.25 | A higher fraction of sp3-hybridized carbons correlates with better solubility and less rigid structures. |

| FLEX | Flexibility (Rotatable Bonds) | 0 to 9 | Affects conformational adaptability and binding entropy. |

Data derived from common computational models for oral bioavailability prediction. researchgate.net

Further computational analysis predicts specific pharmacokinetic values. Studies on related quinoline carboxamides have shown that while good in vitro properties can be achieved, they must translate to in vivo efficacy. nih.gov Computational tools help predict parameters like clearance, volume of distribution, and half-life, guiding the optimization process toward candidates with robust in vivo activity. nih.gov

| Pharmacokinetic Parameter | Abbreviation | Description |

| Clearance | Cl | The rate at which a drug is removed from the body. |

| Volume of Distribution | Vdss | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Half-life | t½ | The time required for the concentration of a drug in the body to be reduced by half. |

| Oral Bioavailability | F% | The fraction of an orally administered drug that reaches systemic circulation unchanged. |

Pharmacophore Modeling and Virtual Screening Approaches for Novel Analogue Discovery

Pharmacophore modeling and virtual screening are powerful computational strategies for discovering novel analogues of a parent compound like this compound. A pharmacophore is a three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. The 2-chloroquinoline moiety itself has been used as an active pharmacophore in the design of enzyme inhibitors. nih.gov

Virtual screening is the process of using computational methods to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This process typically follows a hierarchical workflow:

Scaffold Selection and Library Generation : The process begins with a core structure, such as the 2-chloroquinoline scaffold. A virtual library containing thousands or even hundreds of thousands of derivatives is then generated by adding various substituents to this core. distantreader.org

Drug-Likeness Filtering : The virtual library is first filtered using criteria for drug-likeness and oral bioavailability, such as Lipinski's Rule of Five. This step efficiently removes compounds with undesirable physicochemical properties. distantreader.org

Molecular Docking : The remaining compounds are "docked" into the three-dimensional structure of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the strength of the interaction, often as a scoring function or binding energy. distantreader.orgnih.gov In cases where a covalent interaction is anticipated, specialized covalent docking methods are employed to model the formation of a bond between the ligand and a specific residue, such as cysteine, in the enzyme's active site. nih.gov

Scoring and Refinement : The docked poses are ranked based on their scores. Top-ranked compounds may undergo further computational analysis, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, to refine the binding free energy predictions. distantreader.org

Molecular Dynamics (MD) Simulations : To assess the stability of the predicted ligand-protein complex, MD simulations are often performed. These simulations model the movement of atoms over time, providing insights into the durability of key interactions and confirming that the ligand remains stably bound within the active site. distantreader.org

Additionally, 2D and 3D-QSAR models provide an alternative and complementary approach. By establishing a mathematical relationship between the structural features of a series of compounds and their biological activity, QSAR models can accurately predict the potency of newly designed analogues before they are synthesized. mdpi.com

Through these integrated computational approaches, researchers can rationally design and prioritize novel this compound analogues with enhanced activity and optimized pharmacokinetic and toxicological profiles.

Analytical and Spectroscopic Characterization Techniques in 2 Chloroquinoline 3 Carboxamide Research

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

A study on 2-Chloroquinoline-3-carbaldehyde (B1585622) revealed its crystallization in a monoclinic system. nih.gov The analysis, conducted using a Bruker SMART area-detector diffractometer with Mo Kα radiation, provided detailed information on the unit cell dimensions and other crystal data parameters. nih.gov The quinolinyl fused ring system was found to be planar, with the formyl group slightly bent out of this plane. nih.gov This foundational data for the aldehyde offers a strong predictive model for the solid-state conformation of the corresponding carboxamide, suggesting a similar planarity of the quinoline (B57606) core.

In a broader context, single-crystal X-ray analysis has been instrumental in elucidating the structures of various quinoline-carboxamide derivatives. For instance, the crystal structures of three N-(3-acetylphenyl)quinoline-2-carboxamides were determined, revealing that the quinoline ring system is essentially planar and providing precise measurements of the dihedral angles between the quinoline and the substituted phenyl rings. Such detailed structural information is crucial for understanding intermolecular interactions and for the rational design of new molecules with specific biological or material properties.

The table below summarizes the crystallographic data obtained for 2-Chloroquinoline-3-carbaldehyde, which serves as a pertinent reference for 2-Chloroquinoline-3-carboxamide. nih.gov

| Crystal Data Parameter | Value |

| Empirical Formula | C₁₀H₆ClNO |

| Formula Weight | 191.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.8784 (9) |

| b (Å) | 3.9235 (3) |

| c (Å) | 18.1375 (12) |

| β (°) | 101.365 (4) |

| Volume (ų) | 828.72 (10) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 290 |

Table 1: Crystallographic data for the related compound 2-Chloroquinoline-3-carbaldehyde. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools in synthetic chemistry for separating, identifying, and purifying compounds. Both thin-layer chromatography and high-performance liquid chromatography play pivotal roles in the research and development involving this compound and its analogues.

Thin-layer chromatography is a rapid, simple, and inexpensive technique widely used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. In the synthesis of quinoline derivatives, TLC is a standard procedure.

For instance, in the synthesis of quinoline–1,2,3, triazole–aniline (B41778) derivatives, the reaction progress was monitored using TLC analysis on aluminum-backed plates (Kieselgel 60 F₂₅₄). nih.gov Visualization of the separated spots was achieved under ultraviolet light at a wavelength of 254 nm. nih.gov This allows chemists to quickly determine if the starting materials have been consumed and if the desired product has been formed.

Different solvent systems can be employed for TLC analysis depending on the polarity of the compounds being separated. While specific TLC conditions for this compound are not explicitly detailed, research on related compounds provides examples of commonly used mobile phases. For the purification of N-(5-acetyl-2-substituted-phenyl)quinoline-2-carboxamides, a mixture of petroleum ether and ethyl acetate (B1210297) (2:1) was used as the eluent, with Rf values reported for the different derivatives. This indicates that a similar solvent system could be a good starting point for the TLC analysis of this compound.

High-performance liquid chromatography is a more powerful and quantitative chromatographic technique compared to TLC. It is used to determine the purity of a compound with high accuracy and for quantitative analysis.

In the context of quinoline-based compounds, HPLC is a crucial analytical tool. For example, in the development of radioactive ligands targeting fibroblasts, all synthesized ligands, which included quinoline-carboxamide cores, were confirmed to be >95% pure as determined by HPLC analysis. aacrjournals.org This high level of purity is essential for reliable biological testing. The HPLC systems used for such analyses are typically equipped with a C18 reversed-phase column and a UV detector. aacrjournals.orgsielc.com

While a specific, detailed HPLC method for this compound is not provided in the surveyed literature, methods for related quinoline derivatives offer a template. For instance, the analysis of Quinoline Yellow WS, a mixture of sulfonated quinoline derivatives, was achieved on a BIST™ A+ column with a gradient mobile phase of acetonitrile (B52724) and a TMDAP formate (B1220265) buffer. sielc.com Another method for analyzing quinolinic acid utilized a Newcrom BH column with a mobile phase of water, acetonitrile, and phosphoric acid, with UV detection at 200 nm. sielc.com These examples highlight the versatility of HPLC in handling various quinoline structures and provide a basis for developing a robust analytical method for this compound. The choice of column, mobile phase composition, and detector wavelength would be optimized to achieve the best separation and sensitivity for this specific compound.

Preclinical and Translational Research Perspectives

In Vitro Pharmacological Evaluation